

Application Notes and Protocols for Assessing Puxitatug Samrotecan Efficacy In Vivo

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Compound of Interest

Compound Name: *Puxitatug samrotecan drug-linker*

Cat. No.: *B15605162*

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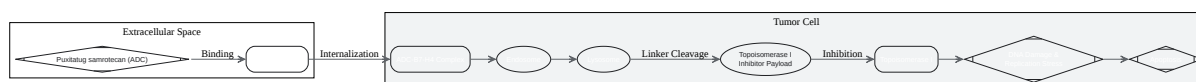
For Researchers, Scientists, and Drug Development Professionals

Introduction

Puxitatug samrotecan (AZD8205) is a novel antibody-drug conjugate (ADC) that holds promise for the treatment of solid tumors.[1][2][3][4] This ADC targets B7 homolog 4 (B7-H4), a transmembrane protein that is overexpressed in a variety of cancers, including endometrial cancer, and has limited expression in normal tissues.[5][6][7][8] The antibody component of Puxitatug samrotecan binds to B7-H4 on tumor cells, leading to the internalization of the ADC. Once inside the cell, the linker is cleaved, releasing a potent topoisomerase I inhibitor payload. This payload induces DNA damage and ultimately leads to apoptotic cell death.[1][3][4]

These application notes provide a detailed protocol for assessing the in vivo efficacy of Puxitatug samrotecan in a preclinical orthotopic xenograft model of endometrial cancer.

Signaling Pathway of Puxitatug Samrotecan



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Caption: Mechanism of action of Puxitatug samrotecan.

Experimental Protocol: Orthotopic Endometrial Cancer Xenograft Model

This protocol details the establishment of an orthotopic endometrial cancer xenograft model using the B7-H4-expressing Ishikawa cell line and subsequent assessment of Puxitatug samrotecan efficacy.

Cell Line Preparation and Luciferase Transfection

Cell Line: Ishikawa human endometrial adenocarcinoma cell line (ATCC HTB-113). This cell line is a well-established model for endometrial cancer.[9][10][11] While direct confirmation of high B7-H4 expression in all Ishikawa sub-lines can vary, studies show B7-H4 is highly expressed in the majority of endometrial cancers, making this a clinically relevant model.[6][7]

Luciferase Transfection: To enable non-invasive tumor monitoring via bioluminescence imaging (BLI), the Ishikawa cells should be stably transfected with a luciferase reporter gene (e.g., firefly luciferase).

Protocol:

- Culture Ishikawa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[11]
- Transfect the cells with a lentiviral vector carrying the luciferase gene. Several commercially available kits and established protocols can be used for this purpose.[12][13]
- Select for stably transfected cells using an appropriate antibiotic selection marker (e.g., hygromycin B).[13]
- Confirm luciferase expression and activity in vitro using a luciferase assay system before proceeding to in vivo studies.[13]

Animal Model

Species: Female athymic nude mice (e.g., NU/J), 6-8 weeks old. The immunocompromised status of these mice is necessary to prevent rejection of the human tumor xenograft.

Acclimatization: Allow mice to acclimate to the facility for at least one week prior to any experimental procedures. House them in a specific pathogen-free environment with access to sterile food and water ad libitum. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

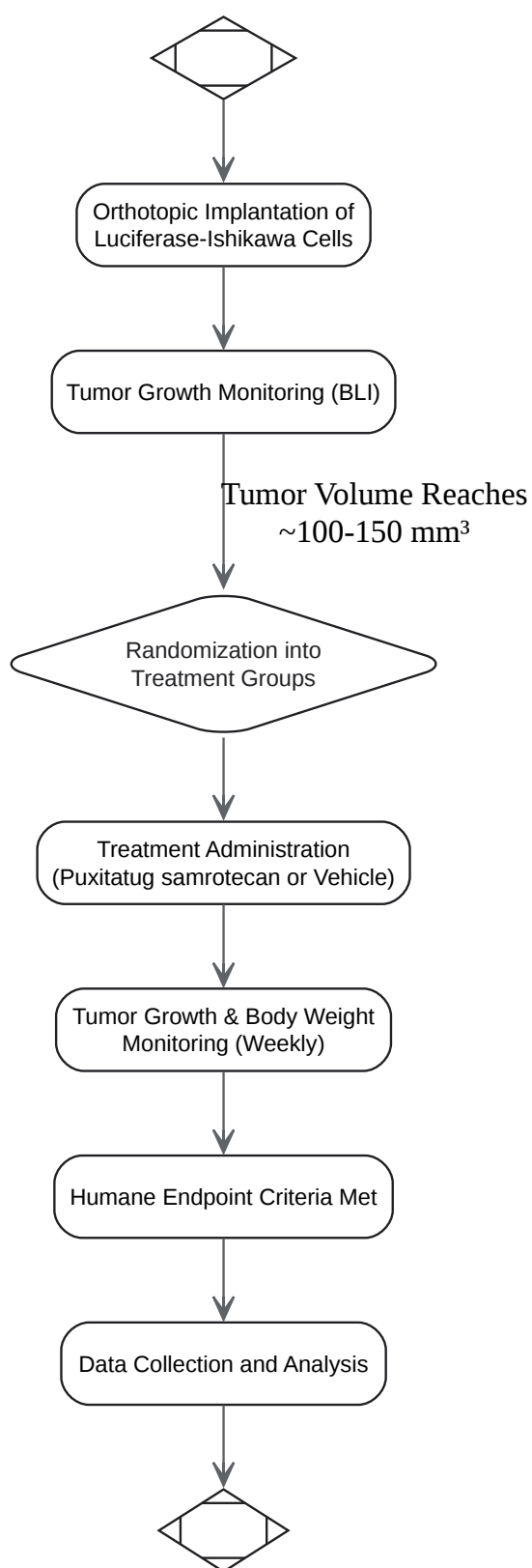
Orthotopic Tumor Implantation

Orthotopic implantation more accurately recapitulates the tumor microenvironment and metastatic potential of endometrial cancer compared to subcutaneous models.[\[14\]](#)

Surgical Procedure:

- Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
- Place the mouse in a supine position and sterilize the lower abdomen with 70% ethanol and povidone-iodine.
- Make a small midline incision in the lower abdomen to expose the uterine horns.
- Prepare a cell suspension of luciferase-transfected Ishikawa cells in a sterile, serum-free medium (e.g., PBS) at a concentration of 2.5×10^6 cells in 20 μ L.
- Using a 30-gauge needle, carefully inject the cell suspension into the lumen of one uterine horn.[\[15\]](#)[\[16\]](#)[\[17\]](#)
- Close the abdominal wall and skin with sutures.
- Administer a post-operative analgesic as recommended by the institutional veterinarian.
- Monitor the mice daily for the first week post-surgery for any signs of distress.

Experimental Design and Dosing



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Caption: Experimental workflow for in vivo efficacy assessment.

Group Allocation:

- Group 1 (Vehicle Control): Administered with the vehicle solution (e.g., sterile saline or PBS).
- Group 2 (Puxitug samrotesan): Administered with Puxitug samrotesan at a clinically relevant dose. Based on clinical trial data, doses of 2.0 mg/kg and 2.4 mg/kg have been evaluated.[\[18\]](#)

Drug Preparation and Administration:

- Puxitug samrotesan is supplied as a lyophilized powder and should be reconstituted according to the manufacturer's instructions. If specific instructions are unavailable, a common practice is to reconstitute with sterile water for injection and then dilute to the final concentration with sterile saline or PBS.
- Administer the treatment intravenously (IV) via the tail vein once every three weeks (Q3W), mirroring the clinical dosing schedule.[\[18\]](#)

Efficacy and Toxicity Monitoring

Tumor Growth:

- Monitor tumor growth weekly using bioluminescence imaging (BLI).
- Anesthetize the mice and administer D-luciferin (150 mg/kg) intraperitoneally.
- Image the mice 10-15 minutes post-luciferin injection using an in vivo imaging system.
- Quantify the bioluminescent signal (photons/second) from the tumor region of interest (ROI).

Toxicity Assessment:

- Measure body weight twice weekly as an indicator of general health.
- Observe the mice daily for clinical signs of toxicity, including changes in posture, activity, grooming, and food/water intake.

Humane Endpoints: Euthanize mice if they meet any of the following criteria:

- Tumor burden exceeds 10% of the initial body weight.
- Body weight loss of more than 20%.
- Significant ulceration or necrosis of the tumor.
- Impairment of mobility, breathing, or feeding.
- Moribund state.

Data Analysis

At the end of the study, collect and analyze the following data:

- Tumor growth curves based on BLI signal intensity.
- Percentage of tumor growth inhibition (TGI).
- Body weight changes over time.
- Survival data (if applicable).

Data Presentation

Table 1: In Vivo Efficacy of Puxitatug Samrotecan in an Orthotopic Endometrial Cancer Model

Treatment Group	Dose (mg/kg)	Dosing Schedule	Mean Tumor Bioluminescence (photons/s) at Day X	Percent Tumor Growth Inhibition (%)	Mean Body Weight Change (%)
Vehicle Control	-	Q3W	[Insert Data]	-	[Insert Data]
Puxitatug samrotecan	2.0	Q3W	[Insert Data]	[Insert Data]	[Insert Data]
Puxitatug samrotecan	2.4	Q3W	[Insert Data]	[Insert Data]	[Insert Data]

Table 2: Summary of Clinical Trial Data for Puxitatug Samrotecan in Endometrial Cancer

Dose	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Progression-Free Survival (PFS)
2.0 mg/kg	34.6%	80.8%	7.0 months
2.4 mg/kg	38.5%	84.6%	7.0 months

Data from the BLUESTAR study presented at the 2025 SGO Annual Meeting. [\[18\]](#)

Table 3: Common Treatment-Related Adverse Events (Grade ≥ 3) in Clinical Trials

Adverse Event	Frequency
Decreased Neutrophil Count	[Insert Data from Clinical Trials]
Anemia	[Insert Data from Clinical Trials]
Decreased White Blood Cell Count	[Insert Data from Clinical Trials]
This data should be collected from published clinical trial results.	

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